

# Technical Guide: 3-Ethyl-1-methylpiperazin-2-one

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-Ethyl-1-methylpiperazin-2-one

CAS No.: 1214796-54-9

Cat. No.: B2970259

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**InChIKey:** TWMDADGNNMFROF-UHFFFAOYSA-N[1][2]  
[3]

## Executive Summary

**3-Ethyl-1-methylpiperazin-2-one** is a specialized heterocyclic building block belonging to the piperazinone class.[1][2][3][4] Unlike its common solvent analog N-Methyl-2-pyrrolidone (NMP), this compound acts primarily as a structural scaffold in medicinal chemistry.[1][2] It is utilized to introduce conformational constraints in peptidomimetics and serves as a core moiety in the development of kinase inhibitors (e.g., ALK2/FGFR) and antiviral agents. This guide details its physicochemical profile, synthetic utility, and handling protocols for drug development applications.

## Part 1: Molecular Identity & Physicochemical Profile[1][5][6]

The compound is a functionalized piperazin-2-one, featuring a six-membered lactam ring with an ethyl substituent at the C3 position and a methyl group on the N1 nitrogen.[1][2] This

substitution pattern is critical for modulating steric bulk and lipophilicity in drug candidates.

## Core Identifiers

Property	Detail
Chemical Name	3-Ethyl-1-methylpiperazin-2-one
CAS Registry Number	1214796-54-9
InChIKey	TWMDADGNNMFROF-UHFFFAOYSA-N
Molecular Formula	C
	H
	N
	O
Molecular Weight	142.20 g/mol
SMILES	CCN1C(=O)C(CC)NCC1 (Isomeric generic) / CN1CCNC(CC)C1=O

## Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in public literature. Values below include predicted ranges based on structural analogs (e.g., 1-methylpiperazin-2-one).

Parameter	Value / Range	Significance
Physical State	Liquid or Low-Melting Solid	Handling requires precise temperature control.[1][2]
Predicted LogP	-0.1 – 0.5	Amphiphilic; good solubility in polar organic solvents (DMSO, DCM).[1][2]
H-Bond Donors	1 (Secondary Amine)	Critical for hydrogen bonding in enzyme active sites.[1][2]
H-Bond Acceptors	2 (Carbonyl O, Tertiary N)	Facilitates interaction with backbone residues.[1][2]
pKa (Predicted)	~8.0 (Secondary Amine)	Basic nitrogen allows for salt formation (e.g., HCl, TFA salts).[1][2]

## Part 2: Mechanistic Function in Drug Discovery

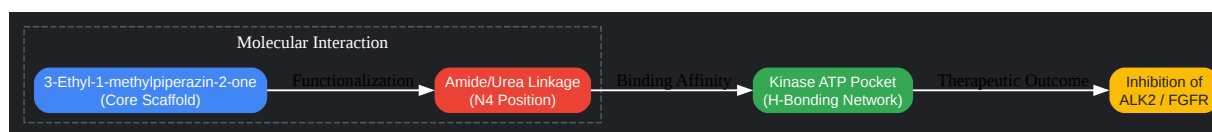
### The Piperazinone Scaffold in Peptidomimetics

In drug design, **3-ethyl-1-methylpiperazin-2-one** serves as a constrained amino acid mimetic. [1][2] The piperazinone ring restricts the conformational freedom of the peptide backbone, locking the molecule into a bioactive conformation that can enhance binding affinity and proteolytic stability.

- Conformational Restriction: The rigid ring mimics the  
-turn or  
-turn of peptides.[1][2]
- Bioisosterism: It acts as a bioisostere for the dipeptide unit, replacing the labile amide bond with a stable lactam.

### Diagram: Scaffold Utility in Kinase Inhibition

The following diagram illustrates how this core scaffold integrates into larger kinase inhibitor structures (e.g., ALK2 inhibitors), facilitating interactions with the ATP-binding pocket.[1]



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Caption: Logical flow of the piperazinone scaffold functioning as a pharmacophore anchor in kinase inhibitor design.

## Part 3: Synthesis & Purification Protocols

Researchers typically synthesize this compound or its derivatives via cyclization of diamines with

-halo esters or via cascade reactions.[1]

### Synthetic Pathway (General Protocol)

A common route involves the reductive alkylation or cyclization of N-methylethylenediamine derivatives.[1][2]

- Reactants: N-methylethylenediamine + 2-halobutryl chloride (or equivalent ester).[1][2]
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
- Base: Triethylamine (Et  
N) or Diisopropylethylamine (DIPEA) to scavenge acid.[1][2]

### Purification Workflow

Due to the polarity of the secondary amine, purification can be challenging.

- Extraction: Dilute reaction mixture with DCM; wash with saturated NaHCO

- Acid-Base Workup:
  - Extract organics with 1M HCl (moves product to aqueous phase).[1][2]
  - Wash organic phase (removes non-basic impurities).[1][2]
  - Basify aqueous phase with NaOH to pH > 10.
  - Re-extract into DCM.
- Chromatography: If necessary, use Flash Column Chromatography.
  - Stationary Phase: Silica Gel.
  - Mobile Phase: DCM:MeOH (95:5 to 90:[1][2]10) + 1% NH  
OH (to prevent tailing).[1][2]

## Part 4: Toxicology & Handling

While specific toxicological data (LD50) for this exact CAS is limited, it should be handled with the same precautions as other functionalized piperazines.[2]

### Hazard Classification (Inferred)

- Skin/Eye Irritant: Likely causes skin irritation and serious eye irritation (H315, H319).[1][2]
- Acute Toxicity: Harmful if swallowed (H302) due to biological activity on CNS/receptors common to piperazines.[1][2]
- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

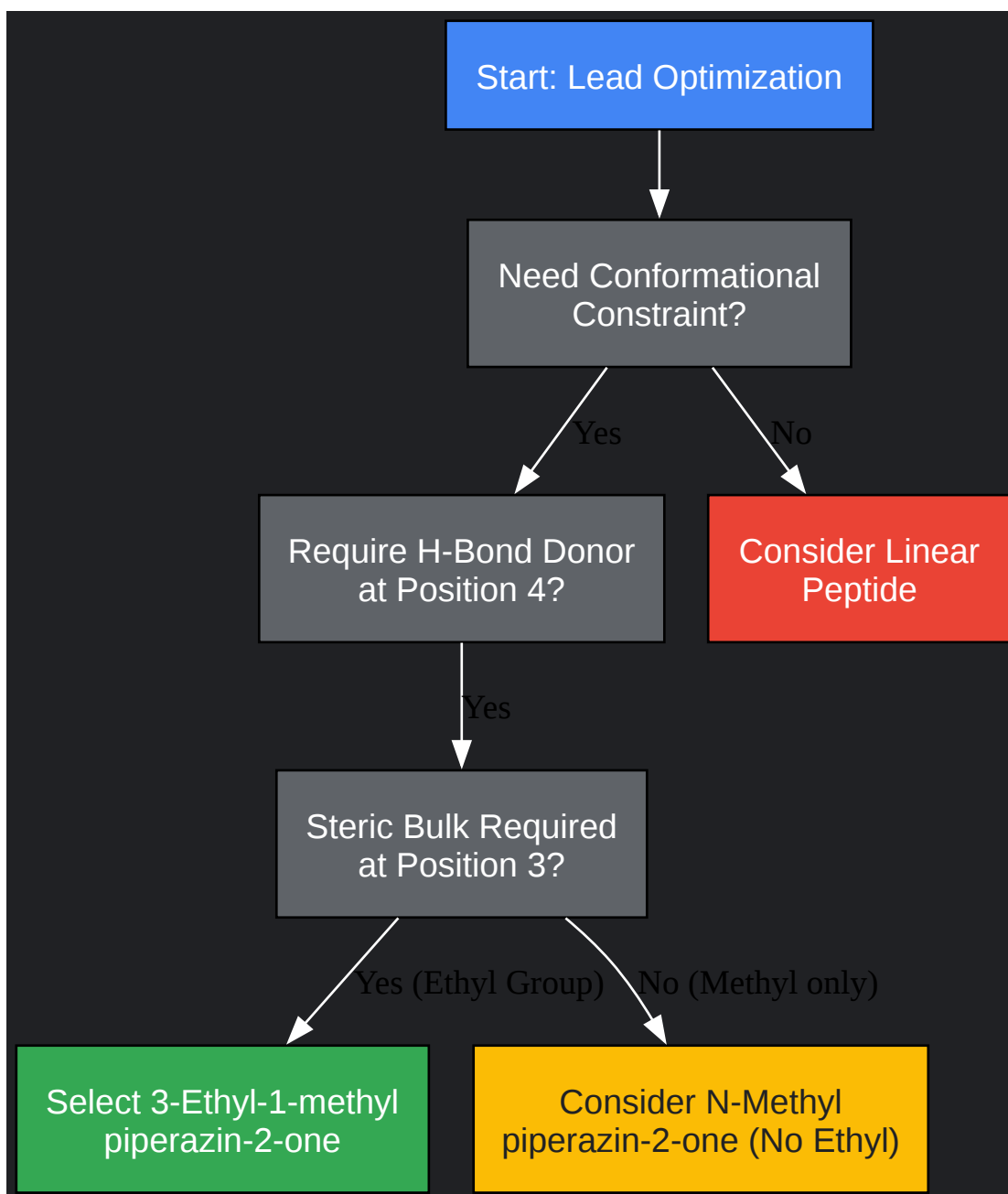
### Handling Protocol

- PPE: Nitrile gloves, safety goggles, and lab coat.
- Ventilation: Handle within a certified chemical fume hood.

- Spill Response: Absorb with inert material (vermiculite); neutralize with dilute acid if necessary before disposal.[1][2]

## Part 5: Experimental Workflow for Scaffold Selection

Use this decision tree to determine if **3-Ethyl-1-methylpiperazin-2-one** is the appropriate scaffold for your lead optimization campaign.



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Caption: Decision matrix for selecting piperazinone scaffolds based on structural activity relationship (SAR) requirements.

## References

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## Sources

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- To cite this document: BenchChem. [Technical Guide: 3-Ethyl-1-methylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2970259/docs#technical-guide-3-ethyl-1-methylpiperazin-2-one>]

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